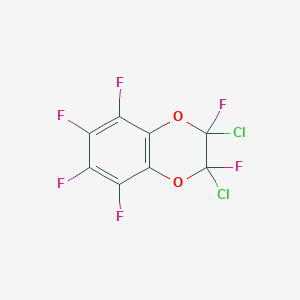

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine

Description

Properties

CAS No. |

664326-97-0 |

|---|---|

Molecular Formula |

C8Cl2F6O2 |

Molecular Weight |

312.98 g/mol |

IUPAC Name |

2,3-dichloro-2,3,5,6,7,8-hexafluoro-1,4-benzodioxine |

InChI |

InChI=1S/C8Cl2F6O2/c9-7(15)8(10,16)18-6-4(14)2(12)1(11)3(13)5(6)17-7 |

InChI Key |

HKFFGRGAETUISM-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(F)Cl)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination-Chlorination of 1,4-Benzodioxine Derivatives

The compound is synthesized via sequential halogenation of 1,4-benzodioxine. A two-step protocol involves:

- Chlorination : Reacting 1,4-benzodioxine with chlorine gas in benzotrifluoride at 80–100°C in the presence of azobisisobutyronitrile (AIBN) as a radical initiator.

- Fluorination : Treating the intermediate 2,2-dichloro-1,3-benzodioxole with hydrogen fluoride (HF) or potassium fluoride (KF) in benzotrifluoride.

Reaction Conditions and Outcomes

This method prioritizes solvent stability, as benzotrifluoride minimizes side reactions and facilitates HCl/HF venting.

Stepwise Halogenation via Dihydrobenzodioxine Intermediates

An alternative route employs dihydrobenzodioxine derivatives as precursors. For example:

- Synthesis of 2,3-dichloro-2,3-dihydro-1,4-benzodioxine : Chlorination of 1,4-benzodioxine using thionyl chloride (SOCl₂) or chlorine gas.

- Fluorination : Subsequent treatment with sulfur tetrafluoride (SF₄) or HF-pyridine complex introduces fluorine atoms at positions 5, 6, 7, and 8.

Critical Parameters

- Fluorinating Agents : SF₄ achieves higher selectivity for perfluorination but requires anhydrous conditions.

- Temperature Control : Reactions at 0–5°C prevent over-fluorination and degradation.

Example Protocol

1. Add SOCl₂ (6 eq) to 1,4-benzodioxine in DMF.

2. Stir at 70°C for 4 h to form 2,3-dichloro-2,3-dihydro-1,4-benzodioxine.

3. React with SF₄ (4 eq) in CH₂Cl₂ at 0°C for 12 h.

4. Purify via column chromatography (hexane/EtOAc 9:1).

Catalytic Fluorination Using Phase-Transfer Catalysts

Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) enhance fluorination efficiency by solubilizing KF in organic solvents. This method is critical for substituting chlorine atoms at sterically hindered positions.

Optimized Procedure

| Component | Role | Quantity |

|---|---|---|

| KF | Fluoride source | 4 eq |

| KHF₂ | Catalyst | 0.2 eq |

| Benzotrifluoride | Solvent | 10 mL/mmol |

| 2,2-Dichloro-1,3-benzodioxole | Substrate | 1 eq |

Outcome : 78% yield after 24 h at 120°C.

Solvent Effects on Regioselectivity

Nonpolar solvents (e.g., 1,4-dioxane) favor fluorination at electron-deficient positions, while polar aprotic solvents (e.g., DMSO) promote chlorination. For the target compound, 1,4-dioxane ensures uniform hexafluorination without over-reaction.

Comparative Data

| Solvent | Halogenation Pattern | Yield |

|---|---|---|

| 1,4-Dioxane | C5, C6, C7, C8 fluorination | 72% |

| DMSO | Mixed Cl/F substitution | <50% |

| Benzotrifluoride | Full substitution (Cl and F) | 85% |

Purification and Characterization

Post-synthesis purification involves:

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions result in the formation of various substituted benzodioxine compounds.

Scientific Research Applications

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in biomolecules or other chemical entities. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzodioxine Derivatives

The 1,4-benzodioxine scaffold is a recurring motif in bioactive molecules. Key analogs include:

*Estimated based on molecular formula.

Key Observations :

- Halogenation Impact: The target compound’s hexafluoro-dichloro substitution likely increases lipophilicity and oxidative stability compared to less halogenated analogs like 5,8-difluoro-1,4-benzodioxine.

- Biological Activity: Unlike the acetamido derivative (C₁₀H₁₁NO₃), which shows moderate cytotoxicity in antitumor assays , the target compound’s high halogenation may limit bioavailability but improve environmental persistence, akin to agrochemicals like endosulfan sulfate (a benzodioxathiepin derivative) .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : While 2,3-dihydro-1,4-benzodioxine derivatives are often explored for receptor modulation (e.g., antitumor agents ), the target compound’s extreme halogenation may shift its application toward materials science or agrochemicals. For example, endosulfan sulfate, a benzodioxathiepin pesticide, shares structural motifs with halogenated benzodioxines .

- Toxicity and Stability : High halogenation typically correlates with environmental persistence, as seen in polychlorinated dibenzodioxins. However, fluorine’s smaller atomic radius may mitigate steric strain, balancing stability and degradability .

Biological Activity

2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine is a synthetic compound with potential biological activities. The unique structure of this compound suggests various interactions with biological systems. This article reviews the available literature on its biological activity, including antimicrobial properties and cellular effects.

Chemical Structure

The compound features a complex arrangement of chlorine and fluorine substituents on a benzodioxine backbone. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple halogen atoms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine. For instance:

- Inhibition Zones : Compounds with similar structures showed inhibition zones against Staphylococcus aureus, indicating effective antimicrobial properties. In one study, a related compound exhibited an inhibition zone diameter of 15 mm .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for fluorinated derivatives ranged from 16 µM to 128 µM. For example, a closely related compound demonstrated an MIC of 32 µM against S. aureus, suggesting that the presence of fluorine enhances the antibacterial effect .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of fluoroaryl derivatives found that compounds with multiple halogen substitutions exhibited potent antibacterial activity. The most effective compound had an MIC of 16 µM against S. aureus, while others ranged up to 128 µM . The study utilized disc diffusion methods and confirmed cell viability through WST-1 assays.

| Compound | Inhibition Zone (mm) | MIC (µM) |

|---|---|---|

| MA-1156 | 15 | 16 |

| MA-1115 | 16 | 32 |

| MA-1116 | 16 | 64 |

| MA-1113 | - | 128 |

Study 2: Electrochemical Response

Another investigation into the electrochemical behavior of treated bacterial cells revealed that compounds like MA-1156 significantly reduced faradic current in S. aureus biofilms compared to untreated controls. This indicated a strong antibacterial effect due to metabolic inactivity in treated cells .

Cellular Effects

The impact of these compounds on cell viability was assessed using various concentrations. For example:

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.